molecular formula C13H6Cl6O2S B1615171 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- CAS No. 104086-19-3

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-

Cat. No.: B1615171
CAS No.: 104086-19-3
M. Wt: 439 g/mol
InChI Key: VMAPRWPCNHOICN-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health impacts. It is characterized by the presence of multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a nucleophilic substitution reaction using methylsulfonyl chloride under basic conditions .

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways. This interaction can result in the disruption of normal cellular functions and the induction of toxic effects .

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- can be compared with other polychlorinated biphenyls (PCBs) such as:

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,5-dichloro-4-methylsulfonylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-7(14)5(2-8(10)15)6-3-9(16)12(18)13(19)11(6)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAPRWPCNHOICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146271
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-19-3
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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